N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide
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Overview
Description
N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide: is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide typically involves the reaction of 2-fluoroaniline with an appropriate oxime derivative under controlled conditions. The reaction may proceed via the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving condensation and hydrolysis reactions. Common reagents used in this synthesis include hydroxylamine hydrochloride, sodium acetate, and acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and catalytic processes may also be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
- N-(2-Fluorophenyl)-2-(hydroxyimino)butanamide
- N-(2-Fluorophenyl)-2-(hydroxyimino)pentanamide
- N-(2-Fluorophenyl)-2-(hydroxyimino)hexanamide
Comparison: N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide is unique due to its specific structural features, such as the length of the carbon chain and the position of the fluorine atom. These characteristics influence its chemical reactivity, biological activity, and potential applications. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.
Properties
CAS No. |
89441-09-8 |
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Molecular Formula |
C9H9FN2O2 |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C9H9FN2O2/c1-6(12-14)9(13)11-8-5-3-2-4-7(8)10/h2-5,14H,1H3,(H,11,13) |
InChI Key |
WBOATQNFECTMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
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